molecular formula C14H13BrN2O2 B7807751 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea

1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B7807751
M. Wt: 321.17 g/mol
InChI Key: ILHQMGVRJQQOSY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea (CAS 897509-81-8) is a high-purity diaryl urea compound of interest in medicinal chemistry and early drug discovery research. With a molecular formula of C14H13BrN2O2 and a molecular weight of 321.17, this chemical is characterized by its urea core flanked by bromophenyl and methoxyphenyl rings . Diaryl urea scaffolds are recognized in scientific literature as key pharmacophores for the development of kinase inhibitors . Specifically, urea derivatives can mimic the binding mode of known inhibitors by forming critical hydrogen bonds with enzyme active sites, such as those found in VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a prominent target in anti-angiogenesis cancer research . While the specific biological data for this exact compound may be limited, its structural features align with those explored in the design of novel anti-proliferative agents . Researchers may also find it valuable as a building block for constructing more complex molecules or as a reference standard in analytical studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHQMGVRJQQOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Bromophenyl 3 2 Methoxyphenyl Urea

General Principles of Urea (B33335) Synthesis from Primary Amides and Isocyanates

The formation of a urea derivative from a primary amine and an isocyanate is a classic example of nucleophilic addition. The fundamental principle involves the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This reaction is typically efficient and proceeds readily under mild conditions.

The general mechanism is as follows:

The nitrogen atom of the primary amine (R-NH₂) attacks the central carbon atom of the isocyanate (R'-N=C=O).

This leads to the formation of a zwitterionic intermediate.

A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, resulting in the stable disubstituted urea product.

This reaction is highly versatile and forms the basis for many modern urea syntheses, including the preparation of 1-(4-bromophenyl)-3-(2-methoxyphenyl)urea.

Classical and Modern Synthetic Routes for Diarylureas

The synthesis of a specific unsymmetrical diarylurea like this compound can be achieved by reacting one of two pairs of commercially available precursors:

Route A: 4-bromoaniline (B143363) reacting with 2-methoxyphenyl isocyanate.

Route B: 2-methoxyaniline (o-anisidine) reacting with 4-bromophenyl isocyanate.

Both routes are viable and rely on the generation and subsequent reaction of an isocyanate intermediate.

Historically, the synthesis of isocyanates from primary amines was dominated by the use of phosgene (B1210022) (COCl₂), a highly toxic and hazardous gas. In this approach, a primary amine, such as 4-bromoaniline or 2-methoxyaniline, would be treated with phosgene. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride (HCl) upon heating to yield the corresponding isocyanate (e.g., 4-bromophenyl isocyanate or 2-methoxyphenyl isocyanate).

Due to the extreme toxicity of phosgene, safer alternatives have been developed. Triphosgene, a solid crystalline compound, is a common substitute that generates phosgene in situ, making it easier and safer to handle. The resulting isocyanate can then be reacted with the second amine component without isolation to produce the final urea product in a one-pot synthesis.

The most prevalent and straightforward method for synthesizing unsymmetrical diarylureas is the direct reaction between an amine and an isocyanate. rsc.org This strategy avoids the direct handling of phosgene, as many isocyanates are commercially available or can be prepared through alternative, non-phosgene routes like the Curtius or Hofmann rearrangement.

For the synthesis of this compound, a typical laboratory procedure would involve dissolving one of the amine precursors (e.g., 4-bromoaniline) in a suitable solvent, such as dichloromethane (B109758) (DCM), and then adding a stoichiometric amount of the isocyanate precursor (e.g., 2-methoxyphenyl isocyanate). rsc.org The reaction is generally conducted at room temperature and is often complete within minutes to a few hours. rsc.org The product typically precipitates from the solution and can be isolated in high purity by simple filtration. rsc.org

Plausible Synthetic Reaction:

Route A:

Br-C₆H₄-NH₂ (4-bromoaniline) + OCH₃-C₆H₄-NCO (2-methoxyphenyl isocyanate) → Br-C₆H₄-NH-CO-NH-C₆H₄-OCH₃

Route B:

OCH₃-C₆H₄-NH₂ (2-methoxyaniline) + Br-C₆H₄-NCO (4-bromophenyl isocyanate) → OCH₃-C₆H₄-NH-CO-NH-C₆H₄-Br

Optimization of Reaction Conditions and Yields for Substituted Urea Synthesis

The efficiency and yield of diarylurea synthesis are influenced by several factors, including the choice of solvent, reaction temperature, and the electronic properties of the substituents on the aromatic rings. Optimization studies for analogous compounds provide valuable insights.

Research on the reaction of 2-methoxyphenyl isocyanate with various substituted anilines demonstrates that the reaction generally proceeds to completion rapidly at room temperature in dichloromethane, with yields often exceeding 90%. rsc.org The electronic nature of the substituent on the aniline (B41778) can influence the reaction time.

Table 1: Synthesis of Various Substituted Diarylureas via Isocyanate Route

This table presents data from the synthesis of various ureas by reacting different amines with 2-methoxyphenyl isocyanate in Dichloromethane (DCM) at room temperature, illustrating typical reaction times and yields.

EntryAmine ReactantProductReaction TimeIsolated Yield (%)
1o-Toluidine1-(2-methoxyphenyl)-3-(o-tolyl)urea10 min100%
2p-Fluoroaniline1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea45 min89%
3m-Trifluoromethylaniline1-(2-methoxyphenyl)-3-(3-trifluoromethylphenyl)urea1 hour87%
4p-Cyanoaniline1-(4-cyanophenyl)-3-(2-methoxyphenyl)urea2 hours98%
5p-Nitroaniline1-(2-methoxyphenyl)-3-(4-nitrophenyl)urea1 hour94%

Data sourced from research on chemoselective multitasking reagents. rsc.org

Relevance of Microwave Irradiation and Solvent Selection in Urea Synthesis

Modern synthetic chemistry increasingly employs techniques to enhance reaction rates, improve yields, and promote greener processes. Microwave irradiation and careful solvent selection are two key strategies in the synthesis of substituted ureas.

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. While dichloromethane is effective, other solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are also used. For reactions involving less reactive starting materials or for scaling up, a solvent that better solubilizes all components may be chosen. Some modern approaches even utilize water as a solvent for certain urea syntheses, offering a more environmentally friendly option. researchgate.net

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In urea synthesis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving yields. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. This technique is particularly beneficial for high-throughput synthesis and the creation of chemical libraries.

Table 2: Comparison of Heating Methods for Urea Synthesis

MethodTypical Reaction TimeTemperatureAdvantages
Conventional HeatingHoursRoom Temp. to RefluxSimple setup, well-established
Microwave IrradiationMinutes50-150 °CRapid reaction rates, improved yields, high efficiency

Table of Mentioned Compounds

Chemical NameFormulaRole/Type
This compoundC₁₄H₁₃BrN₂O₂Target Product
4-BromoanilineC₆H₆BrNStarting Material
2-Methoxyphenyl isocyanateC₈H₇NO₂Starting Material / Intermediate
2-Methoxyaniline (o-anisidine)C₇H₉NOStarting Material
4-Bromophenyl isocyanateC₇H₄BrNOStarting Material / Intermediate
PhosgeneCOCl₂Reagent
TriphosgeneC₃Cl₆O₃Reagent (Phosgene substitute)
Dichloromethane (DCM)CH₂Cl₂Solvent
Dimethylformamide (DMF)C₃H₇NOSolvent
Tetrahydrofuran (THF)C₄H₈OSolvent
AcetonitrileC₂H₃NSolvent
1-(2-methoxyphenyl)-3-(o-tolyl)ureaC₁₅H₁₆N₂O₂Analogous Product
1-(4-fluorophenyl)-3-(2-methoxyphenyl)ureaC₁₄H₁₃FN₂O₂Analogous Product
1-(2-methoxyphenyl)-3-(3-trifluoromethylphenyl)ureaC₁₅H₁₃F₃N₂O₂Analogous Product
1-(4-cyanophenyl)-3-(2-methoxyphenyl)ureaC₁₅H₁₃N₃O₂Analogous Product
1-(2-methoxyphenyl)-3-(4-nitrophenyl)ureaC₁₄H₁₃N₃O₄Analogous Product

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Bromophenyl 3 2 Methoxyphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a precise elucidation of the molecular structure can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-H protons of the urea (B33335) linkage. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on each phenyl ring. The protons on the 4-bromophenyl ring are expected to appear as two doublets, characteristic of a para-substituted system. The protons on the 2-methoxyphenyl ring will present a more complex pattern of multiplets due to their ortho, meta, and para relationships. The N-H protons of the urea group are expected to appear as two distinct singlets at a downfield chemical shift, which can be confirmed by D₂O exchange. The methoxy group protons will be visible as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data presented is a prediction based on analogous compounds and general principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
N-H (Urea)8.5 - 9.5Singlet
N'-H (Urea)7.8 - 8.5Singlet
Aromatic C-H (2-methoxyphenyl)6.8 - 8.2Multiplet
Aromatic C-H (4-bromophenyl)7.3 - 7.6Multiplet
O-CH₃ (Methoxy)~3.9Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the urea group, the aromatic carbons, and the methoxy carbon. The carbonyl carbon is typically observed at a downfield chemical shift, often in the range of 150-160 ppm for ureas. The carbon atoms of the aromatic rings will appear in the 110-150 ppm region, with their specific shifts influenced by the bromine and methoxy substituents. The carbon directly attached to the bromine atom will show a characteristic shift, as will the carbons of the methoxyphenyl ring, particularly the one bearing the methoxy group and the one bonded to the urea nitrogen. The methoxy carbon will resonate at a higher field, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data presented is a prediction based on analogous compounds and general principles of NMR spectroscopy.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Urea)152 - 155
Aromatic C-O (2-methoxyphenyl)147 - 150
Aromatic C-N (2-methoxyphenyl)127 - 130
Aromatic C-H (2-methoxyphenyl)110 - 125
Aromatic C-N (4-bromophenyl)138 - 141
Aromatic C-Br (4-bromophenyl)115 - 118
Aromatic C-H (4-bromophenyl)120 - 133
O-CH₃ (Methoxy)55 - 57

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O functional groups. The N-H stretching vibrations of the urea moiety are anticipated in the region of 3200-3400 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration, known as the "Urea I" band, is a strong absorption typically found around 1630-1680 cm⁻¹. nih.gov The "Urea II" and "Urea III" bands, which arise from a combination of N-H bending and C-N stretching, are expected in the regions of 1500-1580 cm⁻¹ and 1230-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-O-C stretching of the methoxy group will be visible in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound Data presented is a prediction based on analogous compounds and general principles of IR spectroscopy.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=O Stretch (Urea I)1630 - 1680Strong
N-H Bend / C-N Stretch (Urea II)1500 - 1580Medium-Strong
C-N Stretch / N-H Bend (Urea III)1230 - 1350Medium
C-O-C Asymmetric Stretch1230 - 1270Strong
C-O-C Symmetric Stretch1020 - 1050Medium
C-Br Stretch500 - 600Medium-Weak

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O exhibit strong IR absorptions, non-polar or symmetric vibrations often show stronger signals in Raman spectra. For this compound, the aromatic ring stretching vibrations are expected to be prominent in the Raman spectrum, typically appearing in the 1580-1620 cm⁻¹ region. orientjchem.org The symmetric "breathing" modes of the phenyl rings are also anticipated to give rise to sharp signals. The C-Br stretching vibration may also be more clearly observed in the Raman spectrum compared to the FT-IR spectrum.

Table 4: Predicted FT-Raman Shifts for this compound Data presented is a prediction based on analogous compounds and general principles of Raman spectroscopy.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Strong
Aromatic Ring Stretch1580 - 1620Strong
Urea and Ring Vibrations1000 - 1400Medium
Phenyl Ring Breathing Mode~1000Strong
C-Br Stretch500 - 600Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of substituted phenylureas upon ionization typically involves cleavage of the urea bridge. nih.gov Key fragmentation pathways for this compound are predicted to include:

Cleavage of the N-C bond to form the 4-bromophenyl isocyanate radical cation and the 2-methoxyaniline radical cation.

Formation of the 4-bromophenylaminyl radical and the 2-methoxyphenyl isocyanate cation.

Loss of the methoxy group from the 2-methoxyphenyl fragment.

Loss of the bromine atom from the 4-bromophenyl fragment.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound Data presented is a prediction based on analogous compounds and general principles of mass spectrometry.

m/z Value Predicted Fragment Ion
322/324[M]⁺ Molecular ion
199/201[Br-C₆H₄-N=C=O]⁺
171/173[Br-C₆H₄-NH₂]⁺
123[CH₃O-C₆H₄-NH₂]⁺
150[CH₃O-C₆H₄-N=C=O]⁺
77[C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

The electronic absorption properties of diaryl urea derivatives are influenced by the nature and position of substituents on the aromatic rings. In the case of this compound, the presence of a bromine atom (a halogen) and a methoxy group (an alkoxy group) on the phenyl rings is expected to modulate the electronic transitions within the molecule.

Generally, the ultraviolet absorption spectra of aryl-substituted ureas exhibit characteristic bands arising from π → π* and n → π* transitions. The conjugation between the phenyl rings and the urea moiety plays a crucial role in determining the position and intensity of these absorption maxima. cdnsciencepub.com The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

For instance, studies on various substituted aryl and sym-diarylureas have shown that increasing conjugation in the chromophores leads to a gradual displacement of the absorption maxima towards the visible region, accompanied by an increase in absorption intensity. cdnsciencepub.com The presence of an alkoxy group, such as the methoxy group in the subject compound, typically results in a bathochromic shift due to its electron-donating nature, which extends the conjugated system. Conversely, the effect of a halogen substituent like bromine can be more complex, involving both inductive and resonance effects. cdnsciencepub.com

Compound λmax (nm) Transition Reference
1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one342n → π* researchgate.net

Single Crystal X-ray Diffraction (XRD) Analysis of Analogous Urea Structures

Due to the absence of published single-crystal X-ray diffraction data for this compound, this section will discuss the crystallographic features of analogous urea structures to provide insights into the likely solid-state conformation and packing of the title compound.

The crystal structure of a closely related analog, 1-(4-bromophenyl)-3-cycloheptylurea , has been determined by single-crystal X-ray diffraction. researchgate.net This compound crystallizes in the monoclinic crystal system with the space group P2₁/c . researchgate.net The unit cell parameters for this analog are provided in the table below. Another analog, N-(4-Bromophenyl)urea , also crystallizes in the monoclinic system, but with the space group P2₁ . cdnsciencepub.com This highlights that while the crystal system may be similar, the specific space group can vary with changes in the substituent on the second nitrogen atom.

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) ** V (ų) **Z
1-(4-bromophenyl)-3-cycloheptylurea researchgate.netMonoclinicP2₁/c12.9782(8)9.1447(6)11.8842(8)98.214(6)1395.97(16)4
N-(4-Bromophenyl)urea cdnsciencepub.comMonoclinicP2₁4.6033(2)5.3915(2)15.9444(8)97.994(3)391.87(3)2

In diaryl ureas, the relative orientation of the two phenyl rings and the central urea moiety is a key conformational feature. For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and the solid state. openalex.org

In the crystal structure of N-(4-Bromophenyl)urea , the urea moiety is essentially planar. cdnsciencepub.com The phenyl ring is rotated with respect to the plane of the urea group, exhibiting a significant dihedral angle. cdnsciencepub.com This twist is a common feature in diaryl ureas and is influenced by steric hindrance and crystal packing forces. The introduction of a substituent at the ortho position of one of the N-aryl groups, as in the case of the 2-methoxyphenyl group in the title compound, can further influence this dihedral angle. openalex.org

Hydrogen bonding is a dominant intermolecular interaction in the crystal packing of urea derivatives. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

In the crystal structure of N-(4-Bromophenyl)urea , the molecules are associated through N—H···O hydrogen bonds. cdnsciencepub.com Due to an imbalance in the number of hydrogen bond donors and acceptors, the carbonyl oxygen acts as a trifurcated acceptor, interacting with three neighboring molecules. cdnsciencepub.com This extensive hydrogen bonding leads to the formation of layers within the crystal lattice. cdnsciencepub.com It is highly probable that this compound would also exhibit a robust network of N—H···O hydrogen bonds, which would be a primary determinant of its crystal packing.

The thermal behavior of urea derivatives can reveal information about their stability and potential phase transitions. While specific studies on the thermal phase transformations of this compound were not found, general observations from related compounds can be considered.

Thermal analysis of various urea derivatives has shown that they can undergo decomposition in single or multiple steps after melting. nih.gov Techniques such as Differential Scanning Calorimetry (DSC) can reveal events like cold crystallization during heating and cooling cycles. nih.gov For some diaryl urea derivatives, the introduction of different substituents can influence their thermal stability. The nature and position of substituents can affect the strength of intermolecular interactions, such as hydrogen bonds, which in turn can impact the melting point and decomposition temperature. Further investigation using techniques like DSC and Thermogravimetric Analysis (TGA) would be necessary to characterize the specific thermal properties and any phase transformations of this compound.

Computational and Theoretical Studies of 1 4 Bromophenyl 3 2 Methoxyphenyl Urea

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-bromophenyl)-3-(2-methoxyphenyl)urea, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in predicting its molecular geometry, vibrational modes, and electronic properties. sciensage.info

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For derivatives similar to this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. sciensage.infonih.gov The optimization process is typically carried out until the forces on each atom are close to zero, ensuring a stable structure has been found.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Urea (B33335) Derivative Core Structure

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.25O-C-N122.5
C-N (amide)1.38C-N-C125.0
C-N (aryl)1.41N-C-N115.0
C-Br1.91C-C-Br119.5
C-O (ether)1.37C-O-C118.0
Note: The data in this table is illustrative and based on typical values for similar urea derivatives and functional groups, as specific experimental or calculated values for this compound were not available in the searched literature.

Vibrational Frequency Assignments and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. DFT calculations are used to predict the vibrational frequencies and modes of the molecule. sciensage.info A normal coordinate analysis, based on the potential energy distribution (PED), allows for the assignment of calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. sciensage.info

For a related compound, 3-(4-bromophenyl)-1-methoxy-1-methyl urea, a detailed vibrational assignment was performed using DFT calculations. sciensage.info This analysis helps in understanding the dynamics of the molecule and in interpreting experimental spectroscopic data. Key vibrational modes for urea derivatives typically include the C=O stretching, N-H stretching and bending, and various vibrations of the aromatic rings.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.govschrodinger.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govschrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For similar aromatic urea compounds, DFT calculations have been used to determine these orbital energies and the resulting energy gap. sciensage.infonih.gov This analysis provides insights into the charge transfer interactions that can occur within the molecule.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0
Note: The data in this table is illustrative and represents typical values for similar aromatic urea compounds. Specific calculated values for this compound were not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (shown in blue) are prone to nucleophilic attack. researchgate.net

For urea derivatives, the oxygen atom of the carbonyl group is typically a region of high negative potential, making it a likely site for electrophilic interaction. researchgate.net The hydrogen atoms of the N-H groups, on the other hand, exhibit positive potential. An MEP analysis of this compound would provide a detailed picture of its reactive sites, guiding the understanding of its intermolecular interactions.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, the Hirshfeld surface provides a graphical representation of these interactions. The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromophenyl Derivative

Intermolecular ContactContribution (%)
H···H40 - 50
C···H/H···C15 - 25
O···H/H···O10 - 20
Br···H/H···Br5 - 15
C···C3 - 8
Note: This data is illustrative and based on findings for similar bromophenyl compounds. nih.govnih.gov Specific values for this compound were not available in the searched literature.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For urea derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes or as ligands for specific receptors. sciensage.infonih.gov For instance, a study on a related urea compound investigated its antimicrobial activity through docking with relevant microbial proteins. sciensage.info The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Such studies on this compound could reveal its potential biological targets and help in the design of new therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Phenyl Rings on Biological Activity

The nature and position of substituents on the two phenyl rings of the diaryl urea (B33335) core are primary determinants of biological activity. These modifications can influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

Effect of Halogenation (e.g., Bromine Position and Presence)

Halogenation is a common and impactful modification in the design of diaryl urea derivatives. The presence of halogens, such as the bromine atom in 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea, often enhances biological activity. This is particularly true when halogens function as electron-withdrawing groups on the terminal phenyl ring. nih.gov

The specific position of the halogen is critical. In a series of S-substituted triazolethione derivatives, a compound with a bromine substituent at the para-position of the phenyl ring showed the highest antioxidant activity, which was superior to analogues with chlorine or fluorine in the same position. mdpi.com This highlights that both the type of halogen and its placement are key factors in tuning the biological profile of the molecule.

Table 1: Effect of Halogen Substitution on Biological Activity of Selected Diaryl Urea Analogues

Compound Analogue Substitution Observed Effect on Activity Reference
Phenyl ring derivative 4-Chloro-3-trifluoromethyl High inhibitory activity for C-RAF kinase nih.gov
Phenylurea derivative Ortho-chloro or ortho-bromo Promotes specific intramolecular hydrogen bonds, influencing conformation nih.gov
S-substituted triazolethione Para-bromo Highest antioxidant activity compared to para-chloro and para-fluoro analogues mdpi.com
S-substituted triazolethione Para-fluoro Identified as most active against glioblastoma cells compared to bromo, chloro, and other analogues mdpi.com

Role of Methoxyl Groups and Their Positional Isomers

The methoxy (B1213986) (–OCH3) group, present on the second phenyl ring of this compound, is an electron-donating group that can significantly modulate a compound's activity and properties. Its influence is highly dependent on its position (ortho, meta, or para) on the phenyl ring. The methoxy group can affect ligand-target binding, physicochemical properties, and metabolic parameters. researchgate.net

In some kinase inhibitors, the position of the methoxy group is crucial for potency. For example, studies on certain benzothiazole (B30560) derivatives showed that a methoxy group at the 2-position of an adjacent pyridine (B92270) ring could enhance antiproliferative activity. nih.gov In another example involving quinoline-based diaryl ureas, compounds with a 6,7-dimethoxy modification exhibited better activity than those with a 6,7-dihydroxy modification. nih.gov

However, the effect of a methoxy group is not universally positive. In some instances, replacing a halogen with a methoxy group can be detrimental to activity. For example, in one series of derivatives, when a chlorine atom was replaced by a methoxy group, the inhibitory activity against certain cellular processes was almost completely lost. nih.gov This demonstrates that the interplay between different substituents on the two rings is complex and that the electronic and steric contributions of the methoxy group must be carefully balanced with other structural features. Studies on trifluoromethyl methoxyphenyl β-diketones also highlighted that the cytotoxic activity was dependent on the position of the methoxy group on the aromatic ring. u-tokyo.ac.jpresearchgate.net

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents on the phenyl rings is a fundamental principle in the SAR of diaryl ureas. A general trend observed, particularly in the development of kinase inhibitors, is that electron-withdrawing groups (EWGs) on one of the aryl rings tend to enhance biological activity. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like halogens (–F, –Cl, –Br), trifluoromethyl (–CF3), and cyano (–CN) pull electron density away from the aromatic ring. studypug.com This modification on the terminal aryl ring is a common strategy to increase the potency of diaryl urea derivatives. nih.gov For example, SAR analysis of certain diaryl ureas revealed that the R2 group had a better inhibitory effect as an electron-withdrawing substituent than as an electron-donating one. nih.gov The presence of a 3,5-bis(trifluoromethyl)phenyl ring attached to the urea moiety was found to be a key determinant for high potency in one series, likely due to increased lipophilicity which enhances cell membrane permeability. researchgate.net

Table 2: General Influence of Electronic Groups on Diaryl Urea Activity

Group Type Examples General Effect on Activity (especially as kinase inhibitors) Reference
Electron-Withdrawing (EWG) -Cl, -CF3, -NO2 Generally enhances biological activity, particularly when on the terminal aryl ring. nih.gov
Electron-Donating (EDG) -OCH3, -OH, -NH2, Alkyl Variable effects; can increase or decrease activity depending on the specific compound and target. nih.govresearchgate.net

Rational Design Based on Modifications to the Urea Moiety

The central urea moiety (–NH-CO-NH–) is a cornerstone of the biological activity of many diaryl ureas, acting as a rigid scaffold that can form critical hydrogen bonds with protein targets. researchgate.netnih.gov It is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). researchgate.net In many kinase inhibitors, the urea group interacts with conserved amino acid residues in the enzyme's active site, such as a glutamic acid and an aspartic acid, which is essential for potent inhibition. researchgate.netresearchgate.net

Rational drug design often involves modifying this key functional group to enhance properties like potency, selectivity, solubility, or metabolic stability. nih.gov One advanced strategy is the use of bioisosteres , which are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. researchgate.netipinnovative.com Replacing the urea moiety with a suitable bioisostere can address issues like poor solubility or metabolic instability. nih.gov

Examples of urea bioisosteres include:

Squaramides: These moieties can mimic the hydrogen bonding pattern of urea and have been used as effective substitutes. nih.gov

2-Aminopyrimidin-4(1H)-one: This heterocyclic ring was successfully used as a urea bioisostere to create compounds with good permeability and improved stability. nih.gov

Thiourea (–NH-CS-NH–): Replacing the carbonyl oxygen with sulfur can alter the electronic properties and hydrogen-bonding capabilities, sometimes leading to different or improved activity profiles. nih.gov

Sulphonyl ureas: Analogues where the urea is replaced by a sulphonyl urea have been studied, though in some cases they were found to be less potent than their urea counterparts, confirming the crucial role of the original urea moiety. researchgate.net

Another design principle involves constraining the urea group within a cyclic structure . This can reduce the molecule's conformational flexibility, which can lead to higher selectivity for a specific target and potentially increase oral bioavailability. nih.gov

Stereochemical Aspects of Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's biological activity. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, and they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug. nih.gov

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, if chiral centers were introduced into the molecule through modification—for instance, by adding a chiral substituent to one of the phenyl rings or to the urea nitrogen atoms—then stereochemistry would become a critical factor.

For chiral drug molecules, different stereoisomers can exhibit significant differences in:

Potency: One isomer may bind to the target much more strongly than another.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of isomers can differ.

Selectivity: One isomer might be selective for a particular target, while another could have off-target effects.

Toxicity: In some cases, one isomer is responsible for the therapeutic effect while the other is inactive or may even cause adverse effects.

Therefore, while not directly applicable to this compound itself, the principles of stereochemistry are a vital consideration in the rational design of any of its chiral derivatives. nih.govnih.gov

Significance of Linker Regions in Extended Urea Derivatives

Many advanced diaryl urea derivatives are designed as "extended" structures, where the core diaryl urea pharmacophore is connected to additional chemical moieties through a linker region . nih.gov These linkers can be simple atoms (e.g., oxygen or sulfur) or short chains (e.g., methylene (B1212753), ether, or thioether groups). nih.govmdpi.com

Key aspects of the linker's significance include:

Binding Affinity: A linker of the correct length and type can position a terminal group to make additional favorable interactions (e.g., hydrophobic or hydrogen bonding) with the target, thereby increasing binding affinity. mdpi.com Research on certain VEGFR-2 inhibitors found that a thioether (–S–) linker provided stronger inhibition than an oxyether (–O–) linker. nih.gov

Molecular Extension: Linkers allow the diaryl urea scaffold to be connected to other pharmacophoric groups, such as heterocyclic rings, which can target different sub-pockets of an enzyme's active site. nih.gov

Physicochemical Properties: The linker can be modified to improve properties such as solubility. For example, incorporating hydrophilic side chains via a linker can enhance the inhibition of certain biological processes. nih.gov

Studies have shown that even subtle changes, such as elongating a molecule by introducing a single methylene spacer group, can enhance antiproliferative activity. nih.gov This underscores the importance of the linker region as a key element for optimization in the design of complex, extended diaryl urea derivatives.

Advanced Research Applications and Perspectives

Lead Compound Identification and Optimization Strategies

The diarylurea structure is recognized in medicinal chemistry as a "privileged structure" due to its ability to engage in multiple hydrogen bonding interactions with biological targets, particularly protein kinases. nih.govmdpi.com This makes compounds like 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea valuable starting points, or "lead compounds," for drug discovery programs. nih.gov

Diarylureas as Kinase Inhibitors: Many clinically approved and investigational drugs for cancer feature the diarylurea core. nih.gov This scaffold is a key component of Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site. mdpi.com The urea (B33335) moiety typically forms crucial hydrogen bonds with the hinge region of the kinase. mdpi.com Sorafenib and Regorafenib, for example, are oral multi-kinase inhibitors approved for treating various cancers, and their chemical structures are based on the N,N'-diarylurea framework. nih.gov These drugs inhibit tumor growth by targeting pathways involved in cell proliferation and angiogenesis (the formation of new blood vessels). nih.gov

Optimization Strategies: The process of optimizing a lead compound involves systematically modifying its chemical structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov For a diarylurea compound like this compound, optimization would involve:

Varying Substituents: The bromo and methoxy (B1213986) groups on the phenyl rings can be replaced with other functional groups to explore structure-activity relationships (SAR). nih.gov For instance, replacing groups to alter electron-donating or withdrawing properties can fine-tune binding affinity and selectivity for a specific kinase target. nih.gov

Scaffold Hopping: Replacing one of the aryl rings with a different aromatic or heterocyclic system, such as a pyrazole (B372694) or indazole, is a common strategy to discover novel intellectual property and improve drug-like properties. nih.gov

Conformational Locking: Introducing constraints into the molecule to lock it into a bioactive conformation can enhance potency and reduce off-target effects.

The diarylurea PQ401, for example, was identified as a small-molecule inhibitor of insulin-like growth factor I receptor (IGF-IR) signaling and was shown to prevent the growth of breast cancer cells in both culture and animal models. mdpi.comnih.gov This underscores the potential of this chemical class, including this compound, as a template for developing new therapeutic agents. nih.gov

Table 1: Examples of Diarylurea-Based Kinase Inhibitors and Their Targets

Compound Target(s) Therapeutic Area
Sorafenib RAF kinases, VEGFR, PDGFR Renal Cell Carcinoma, Hepatocellular Carcinoma nih.gov
Regorafenib VEGFR, TIE2, PDGFR, RAF Metastatic Colorectal Cancer, GIST nih.gov
Linifanib VEGFR, PDGFR Investigational (Cancer) nih.gov
PQ401 IGF-IR Investigational (Breast Cancer) mdpi.comnih.gov

Integration in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov Urea derivatives are excellent building blocks for such libraries due to the robust and well-established methods for their synthesis. nih.gov

The synthesis of urea libraries typically involves the reaction of an isocyanate with an amine. nih.gov For an unsymmetrical urea like this compound, this would involve reacting 4-bromophenyl isocyanate with 2-methoxyaniline, or vice versa. In a combinatorial approach, a diverse set of isocyanates can be reacted with a diverse set of amines to generate a large library of distinct urea compounds.

Methods for Urea Library Synthesis:

Solid-Phase Synthesis: One of the starting materials (either the amine or a precursor) is attached to a solid support (resin). The subsequent reactions are carried out, and the final product is cleaved from the resin in the last step. This approach simplifies purification. A 1000-member uridinyl branched peptide urea library was successfully synthesized using this technique. nih.gov

Solution-Phase Synthesis: Reactions are carried out in solution, often using automated platforms. Continuous flow synthesis has been used to develop libraries of urea compounds based on a piperidine-4-one scaffold, producing drug-like molecules in moderate to high yields. researchgate.net

Alternative Reagents: To avoid the use of toxic phosgene (B1210022) or isocyanates, safer reagents like N,N'-Carbonyldiimidazole (CDI) can be used. nih.gov CDI reacts with a primary amine to form an activated intermediate, which then reacts with a second amine to form the unsymmetrical urea. nih.gov

The inclusion of compounds like this compound and its analogs in chemical libraries provides a rich source of molecules for high-throughput screening campaigns aimed at identifying new drug leads or chemical probes to study biological processes. nih.govresearchgate.net

Potential in Sensor Technology Development (Based on Related Urea Derivatives)

The urea functional group's capacity to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen) makes it an attractive moiety for molecular recognition, a key principle in chemical sensor design. nih.gov While direct use of this compound in sensors is not widely documented, the properties of related urea derivatives suggest significant potential.

The development of sensors for the molecule urea is a mature field, often relying on the urease enzyme to catalyze urea decomposition, which causes a detectable change in pH or ammonia (B1221849) concentration. nih.govmdpi.com However, there is growing interest in non-enzymatic sensors where a synthetic receptor molecule is responsible for selectively binding the target analyte. rsc.org

Potential Sensor Mechanisms:

Electrochemical Sensing: A diarylurea derivative could be immobilized on an electrode surface. rsc.org The binding of a target analyte through hydrogen bonds could alter the electrochemical properties of the surface, such as capacitance or impedance, leading to a measurable signal. Organic electrochemical transistors (OECTs) are a promising platform where the binding of an analyte to a functionalized gate can modulate the transistor's current. mdpi.com

Optical Sensing: Binding of a target molecule to a diarylurea-based receptor could induce a change in fluorescence or color (colorimetric sensing). This could be achieved by designing the molecule so that binding perturbs its electronic structure, leading to a shift in its absorption or emission spectrum.

The design of such sensors would leverage the specific hydrogen bonding patterns of the urea group. The two phenyl rings in this compound can be further functionalized to create a pre-organized binding pocket for a specific guest molecule, enhancing both affinity and selectivity.

Exploration of Non-Linear Optical (NLO) Properties (Drawing Parallels with Related Chalcone (B49325) Derivatives)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules with large hyperpolarizabilities are promising candidates for NLO applications. A key design strategy for NLO molecules is to create a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. rsc.org

The family of urea crystals is known to exhibit NLO properties. acs.orgnih.gov The origin of the second-harmonic generation (SHG) in urea is attributed to charge transfer facilitated by a "push-pull" effect along hydrogen bonds. nih.gov Substituted urea derivatives can be designed to enhance this effect. researchgate.net

Parallels with Chalcones: Chalcones, which have a core structure of two aromatic rings joined by an α,β-unsaturated ketone, are another class of organic compounds well-known for their significant NLO properties. rsc.orgrsc.org Their NLO response also stems from an extended π-conjugation system that can be functionalized with donor and acceptor groups. rsc.org

The compound this compound shares key structural features with NLO-active chalcones:

π-Conjugated System: The two phenyl rings are linked by the urea moiety, allowing for electronic communication between them.

Push-Pull Character: The methoxy group (-OCH₃) on one ring is a classic electron-donating group, while the bromine atom (-Br) on the other ring is an electron-withdrawing group. This arrangement establishes the requisite push-pull electronic asymmetry across the molecule, which is fundamental for a high second-order NLO response (hyperpolarizability, β). rsc.org

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. rsc.org The first hyperpolarizability (β) is a key metric, with higher values indicating a stronger NLO response. For comparison, chalcone derivatives have been shown to possess β values many times greater than that of standard urea, highlighting the effectiveness of the push-pull strategy in aromatic systems. rsc.orgnih.gov Given its structure, it is plausible that this compound could exhibit significant NLO properties, making it a candidate for investigation in materials science.

Table 2: Comparison of Calculated First Hyperpolarizability (β) for Urea and Example NLO Compounds

Compound Molecular Structure Type Calculated First Hyperpolarizability (β) (esu) Reference Compound
Urea Urea 0.1947 × 10⁻³⁰ Urea researchgate.net
Fused-Triazine Derivative (Compound 3) Triazine 15 times higher than urea Urea nih.gov
Fused-Triazine Derivative (Compound 5) Triazine 24 times higher than urea Urea nih.gov
DBT Thiophene Derivative ~56 times higher than urea Urea researchgate.net

Conclusion and Future Directions in Urea Derivative Research

Synthesis and Characterization Accomplishments for 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea

Specific, documented synthesis and characterization data for this compound are not readily found in published research. However, the synthesis of structurally similar diaryl ureas is well-documented and typically involves the reaction of an aryl isocyanate with an arylamine. uni.luambeed.com In the case of this compound, this would likely involve the reaction of 4-bromophenyl isocyanate with 2-methoxyaniline.

Alternative synthetic routes for urea (B33335) derivatives include the use of phosgene (B1210022) or its safer equivalents, like triphosgene, to first generate the isocyanate in situ from the corresponding amine, which then reacts with the other amine component. uni.luambeed.com

The characterization of a novel compound like this compound would typically involve a suite of spectroscopic and analytical techniques to confirm its structure and purity. These methods are standard practice in synthetic chemistry.

Table 1: Standard Characterization Techniques for Diaryl Ureas

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the C=O (carbonyl) and N-H bonds characteristic of the urea moiety.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Melting Point Analysis A physical property used to assess the purity of a solid compound.
Elemental Analysis Confirms the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound.

Without experimental data, the specific spectral signatures and physical properties of this compound remain speculative.

Summary of Preclinical Biological Activities and Potential Applications

There is a notable absence of published preclinical studies investigating the biological activities of this compound. However, based on the activities of related urea derivatives, several potential areas of investigation can be proposed.

Many diaryl urea compounds have been investigated as inhibitors of various enzymes, particularly kinases and soluble epoxide hydrolase (sEH). nih.govthieme-connect.comnih.gov Kinase inhibitors are a cornerstone of modern cancer therapy, and the diaryl urea scaffold is a key feature in several approved anti-cancer drugs. nih.gov Soluble epoxide hydrolase inhibitors are being explored for their potential in treating inflammatory conditions and pain. thieme-connect.comnih.gov

Table 2: Potential, Unverified Biological Targets for this compound Based on Analogues

Potential Target Class Therapeutic Area Rationale Based on Structural Motifs
Kinases Oncology, Inflammatory DiseasesThe diaryl urea motif is a known pharmacophore for various kinase inhibitors. nih.gov
Soluble Epoxide Hydrolase (sEH) Inflammation, Pain, Cardiovascular DiseaseMany urea-based compounds are potent sEH inhibitors. nih.govsigmaaldrich.comthieme-connect.comnih.gov
Other Enzymes and Receptors VariousThe urea functional group can form key hydrogen bonds with a variety of biological targets. orgsyn.org

It is critical to emphasize that these are hypothetical applications based on the broader class of urea derivatives. Without empirical data, the actual biological profile of this compound is unknown.

Unaddressed Research Questions and Future Experimental Trajectories

The lack of specific research on this compound presents a clear opportunity for foundational scientific inquiry. The primary unaddressed question is whether this compound possesses any significant biological activity.

Future experimental work should begin with the basic steps of chemical research:

Synthesis and Purification: Develop and optimize a reliable synthetic route to produce the compound in sufficient quantity and high purity.

Full Characterization: Conduct comprehensive spectroscopic and analytical characterization to unequivocally confirm the structure and purity of the synthesized compound.

In Vitro Screening: Screen the compound against a broad panel of biological targets, particularly kinase and sEH assays, to identify any potential bioactivity. nih.govthieme-connect.comnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, synthesize and test a series of analogues to understand how structural modifications impact biological function. This could involve altering the substitution patterns on the phenyl rings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a urea-forming reaction between 4-bromophenyl isocyanate and 2-methoxyaniline in dichloromethane (CH₂Cl₂) under inert conditions. Key steps include:

  • Dropwise addition of isocyanate to the amine solution at 0–5°C to minimize side reactions.
  • Stirring at room temperature for 12–24 hours to ensure complete conversion.
  • Purification via column chromatography (e.g., 0–50% ethyl acetate/hexane gradient) to isolate the product .
    • Optimization Tips : Solvent polarity, stoichiometric ratios, and temperature control are critical. For analogs, substituting CH₂Cl₂ with THF or DMF may improve solubility of bulky substituents .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Key Methods :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.4–8.3 ppm for bromophenyl groups) and urea NH signals (δ 8.8–9.1 ppm, broad singlet) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., ~331 g/mol) and isotope patterns for bromine (1:1 ratio for [M+2]⁺) .
  • X-ray Diffraction : Resolve bond lengths (e.g., C=O ~1.23 Å) and dihedral angles to confirm trans conformation relative to the urea moiety .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Refinement Strategy :

  • Use SHELXL for least-squares refinement, applying constraints for disordered atoms (e.g., bromine or methoxy groups).
  • Validate models with R1 values < 0.05 and wR2 < 0.15 for high-resolution data (≤ 0.8 Å).
  • Address twinning via the HKLF 5 format in SHELXTL, employing twin-law matrices for pseudo-merohedral cases .
    • Case Study : For 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, refinement in P2₁/c space group resolved positional disorder in the chlorobenzyl group .

Q. How to design structure-activity relationship (SAR) studies for urea derivatives targeting biological receptors?

  • Experimental Design :

  • Substituent Variation : Synthesize analogs with halogen (Br, Cl), alkyl (methoxy), or electron-withdrawing groups at para/meta positions.
  • Bioactivity Assays : Test inhibitory potency (e.g., IC₅₀) against targets like sodium/proton exchangers (NHE3) or kinase domains via fluorescence polarization .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic coordinates to map urea-CO···H-bond interactions with active sites .

Q. What strategies mitigate low yields in urea derivative synthesis?

  • Troubleshooting Approaches :

  • Catalyst Screening : Add DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling.
  • Solvent Optimization : Replace CH₂Cl₂ with acetonitrile for faster reaction kinetics.
  • Temperature Gradients : Use microwave-assisted synthesis (60–100°C, 30 min) to enhance reaction rates and purity .

Data Analysis and Interpretation

Q. How to reconcile conflicting NMR and crystallography data regarding molecular conformation?

  • Resolution Workflow :

Compare solution-state (NMR) and solid-state (XRD) data. Urea NH signals in DMSO-d₆ may show dynamic effects absent in crystals.

Use DFT calculations (e.g., Gaussian 16) to model energetically favored conformers and validate against experimental data .

For torsional discrepancies (e.g., methoxy group orientation), analyze packing forces (e.g., π-stacking, H-bonding) influencing solid-state geometry .

Supplementary Tables

Table 1 : Crystallographic Data for 1-(4-Bromophenyl)urea Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)R1/wR2Reference
1-(4-Bromophenyl)-3-(2-chlorobenzyl)ureaP2₁/c13.4078.61012.382100.481405.60.0499/0.1215
N-(4-Bromophenyl)ureaP-15.6727.89212.10498.76523.40.023/0.056

Table 2 : Key NMR Signals for Urea Derivatives

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Bromophenyl7.67 (d, J=8.1 Hz)131.2 (C-Br)
2-Methoxyphenyl6.92 (t, J=7.8 Hz)55.8 (OCH₃)
Urea NH8.88 (s, 1H)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.